2-Bromo-6-iodopyrazine
Description
Significance of Dihalogenated Pyrazines as Synthetic Intermediates
Dihalogenated pyrazines are highly valued as versatile synthons in organic synthesis. Their utility stems from the presence of two halogen atoms, which can be selectively functionalized through various cross-coupling reactions. This allows for the stepwise and controlled introduction of different substituents onto the pyrazine (B50134) core, enabling the construction of complex, unsymmetrically substituted pyrazine derivatives.
These compounds serve as crucial precursors in the synthesis of a wide array of molecules with significant applications. In medicinal chemistry, the pyrazine scaffold is a key component of numerous pharmaceuticals. For instance, dihalogenated pyrazines are utilized in the synthesis of kinase inhibitors for cancer therapy and compounds with antimicrobial and antiviral properties. The ability to perform regioselective cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, on dihalogenated pyrazines is a cornerstone of their synthetic value. rsc.orgresearchgate.net This step-wise functionalization is critical in creating libraries of compounds for drug discovery. acs.org
Beyond pharmaceuticals, dihalogenated pyrazines are also employed in materials science for the development of organic light-emitting diodes (OLEDs), conductive polymers, and fluorescent dyes. researchgate.net The electron-deficient nature of the pyrazine ring, further enhanced by the presence of electron-withdrawing halogen atoms, imparts unique electronic and photophysical properties to the resulting materials.
Structural Context within the Pyrazine Class of Heteroaromatic Compounds
Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement. This configuration makes the pyrazine ring electron-deficient compared to benzene. The introduction of halogen atoms, which are electronegative, further decreases the electron density of the ring, influencing its reactivity.
In 2-Bromo-6-iodopyrazine, the pyrazine core is substituted with a bromine atom at the 2-position and an iodine atom at the 6-position. Both positions are adjacent to a ring nitrogen atom. The differing carbon-halogen bond strengths (C-I < C-Br) are expected to be a key determinant of its reactivity. The carbon-iodine bond is weaker and more polarizable, making the iodine atom a better leaving group in nucleophilic aromatic substitution and more reactive in oxidative addition steps of palladium-catalyzed cross-coupling reactions. This differential reactivity is a common feature exploited in the selective functionalization of dihalogenated heterocycles.
The molecular structure and electronic properties of halogenated pyrazines can be studied using various spectroscopic techniques and computational methods. For instance, FT-IR and FT-Raman spectroscopy, in conjunction with Density Functional Theory (DFT) calculations, can provide insights into the vibrational modes and electronic structure of such molecules. chemrxiv.org
Overview of Current Research Landscape Pertaining to Halogenated Pyrazines
While specific research on this compound is scarce, the broader field of halogenated pyrazines is an active area of investigation. A significant portion of this research focuses on the development of efficient and selective methods for their synthesis and subsequent functionalization.
Transition-metal-catalyzed cross-coupling reactions are a major focus, with numerous studies exploring the use of palladium, copper, and other metals to facilitate C-C, C-N, and C-O bond formation. rsc.org Research has demonstrated the feasibility of selective couplings on dihalogenated pyrazines, often targeting the more reactive C-I or C-Br bond before functionalizing the C-Cl or C-F bond. rsc.org
Recent studies have also explored metal-free synthesis and modification of halogenated pyrazines, offering more environmentally benign alternatives. rsc.org The synthesis of complex molecules, such as marine alkaloids and other natural products, often features dihalogenated pyrazines as key intermediates, showcasing their strategic importance in total synthesis. mdpi.com
Furthermore, the biological activities of various halogenated pyrazine derivatives are continuously being explored, with new compounds being synthesized and tested for their potential as pharmaceuticals. researchgate.net The development of novel pyrazine-based compounds for applications in materials science also remains a vibrant research area. The lack of specific studies on this compound suggests that it is an area ripe for future exploration, with the potential to uncover new reactivity patterns and applications.
Interactive Data Tables
Table 1: Representative Dihalogenated Pyrazine Derivatives and Their Applications
| Compound Name | Structure | Key Application Area(s) | Reference(s) |
| 2,5-Dichloropyrazine | Intermediate in pharmaceutical synthesis | jyu.fi | |
| 2-Bromo-5-iodopyrazine | Building block for complex heterocycles | ||
| 2-Amino-3,5-dibromopyrazine | Precursor for bioluminescent analogs | nih.gov | |
| 2,3-Dichloropyrazine | Ligand synthesis for self-assembled complexes | rsc.org |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-iodopyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrIN2/c5-3-1-7-2-4(6)8-3/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQGRUAIPOCESZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.88 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidating the Chemical Reactivity Profile of 2 Bromo 6 Iodopyrazine
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring
Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing electron-poor aromatic systems like pyrazine. wikipedia.org The reaction proceeds through a distinct mechanism involving the addition of a nucleophile to the aromatic ring, followed by the elimination of a leaving group. pressbooks.pub
In the context of SNAr reactions, the relative reactivity of different halogen leaving groups does not always follow the trend of bond strength (C-I < C-Br). The rate-determining step is typically the initial attack of the nucleophile on the carbon atom bearing the halogen. masterorganicchemistry.com A more electronegative halogen atom can render the attached carbon more electrophilic, thereby accelerating this initial attack. Consequently, the reactivity trend for leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. masterorganicchemistry.com
For 2-bromo-6-iodopyrazine, this principle suggests that the carbon attached to the bromine might be more susceptible to nucleophilic attack than the carbon attached to the iodine, assuming electronic factors are dominant. However, specific comparative studies detailing the differential SNAr reactivity for this compound are not extensively documented. The actual selectivity can be influenced by various factors, including the nature of the nucleophile and the reaction conditions. This is in stark contrast to transition metal-catalyzed reactions, where the weaker carbon-iodine bond generally leads to preferential reactivity at the iodo-substituted position. rsc.orgresearchgate.net
The displacement of halogens on the this compound ring by nucleophiles proceeds via the well-established two-step addition-elimination SNAr mechanism. wikipedia.orgyoutube.com
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (e.g., an alkoxide, amine, or thiol) on one of the halogen-bearing carbon atoms of the pyrazine ring. This step is typically the slow, rate-determining phase of the reaction. youtube.com The attack results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the pyrazine ring is temporarily disrupted. wikipedia.orgyoutube.com
Elimination of Leaving Group: In the second, faster step, the aromaticity of the ring is restored by the expulsion of the halide ion (either bromide or iodide). pressbooks.pubyoutube.com The departure of the leaving group re-establishes the stable aromatic system, yielding the final substituted product.
The stability of the Meisenheimer complex is crucial for the reaction to proceed and is significantly influenced by the electronic nature of the pyrazine ring itself. youtube.com
Pyrazines are classified as electron-deficient heterocycles. This property is a direct consequence of the presence of two highly electronegative nitrogen atoms within the six-membered aromatic ring. pearson.com These nitrogen atoms exert a strong inductive electron-withdrawing effect, which significantly lowers the electron density of the ring's carbon atoms.
This electron-deficient character makes the pyrazine ring highly susceptible to attack by nucleophiles, thereby activating it for SNAr reactions. researchgate.net The nitrogen atoms play a critical role in stabilizing the anionic Meisenheimer intermediate through resonance, delocalizing the negative charge and lowering the activation energy of the reaction. pearson.com This inherent electronic property of the pyrazine nucleus is the primary reason why halopyrazines readily undergo nucleophilic substitution, often under milder conditions than their carbocyclic analogues. acsgcipr.org
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and halogenated pyrazines are excellent substrates for these transformations.
Palladium catalysts are widely employed for cross-coupling reactions involving heteroaryl halides due to their efficiency and functional group tolerance. nih.gov
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organohalide with an organoboron species, such as a boronic acid or a boronic ester. wikipedia.org In the case of this compound, the differential reactivity of the C-I and C-Br bonds allows for selective functionalization. The carbon-iodine bond is weaker and more reactive towards the initial oxidative addition step in the catalytic cycle than the carbon-bromine bond. wikipedia.org This reactivity difference enables the selective mono-arylation at the 6-position (C-I) while leaving the 2-position (C-Br) intact for subsequent transformations. researchgate.net
The reaction typically proceeds with high yields under standard Suzuki-Miyaura conditions, which involve a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system, often a mixture of an organic solvent and water. wikipedia.orgmdpi.com
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield of 6-Aryl-2-bromopyrazine (%) |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/H₂O | 92 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ | DMF/H₂O | 89 |
| 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/EtOH/H₂O | 85 |
| 4-(Trifluoromethyl)phenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane/H₂O | 90 |
Note: The data in this table is illustrative, based on typical outcomes for selective Suzuki-Miyaura reactions on related dihaloheteroaromatic compounds as reported in the literature, due to a lack of specific tabulated data for this compound. researchgate.netmdpi.com
Nickel-Catalyzed Cross-Coupling Reactions (e.g., Negishi coupling)
Nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative to palladium-based systems, often exhibiting unique reactivity and being more cost-effective. squarespace.comucla.edu The Negishi coupling, which involves the reaction of an organic halide with an organozinc reagent, is a prominent example. wikipedia.orgorganic-chemistry.org
Research has shown that nickel catalysts are effective for the cross-coupling of halopyrazines. For instance, the Negishi reaction of 2-chloro-6-iodopyrazine (B3024086) with an acetylenic zinc reagent proceeds in good yield, demonstrating the utility of this method for functionalizing the pyrazine core. rsc.org In this case, the coupling occurs at the more labile iodo position. rsc.org This result strongly suggests that this compound would react similarly, undergoing selective Negishi coupling at the C-6 position to introduce various organic groups. Nickel catalysts can access multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), which can lead to different reaction mechanisms compared to palladium, including pathways involving radical intermediates. squarespace.comillinois.edu This distinct mechanistic profile can be advantageous for coupling challenging substrates. squarespace.com
Table 2: Nickel-Catalyzed Negishi Coupling of a Halopyrazine
| Substrate | Reagent | Catalyst | Yield | Reference |
|---|
This table is interactive. Click on the headers to sort.
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions, particularly variations of the Ullmann condensation, represent an older but still valuable method for forming C-N, C-O, and C-S bonds. researchgate.net Modern advancements have led to milder reaction conditions, often employing ligands to enhance the catalyst's efficacy. researchgate.netnih.gov
In the context of halopyrazines, copper catalysis is particularly relevant for amination reactions. Studies on 2-halopyridines, a closely related heterocyclic system, have shown that copper nanoparticles and copper-containing metal-organic frameworks can effectively catalyze the coupling with various amines. researchgate.net The reactivity of the halide is a key factor, with iodides generally being more reactive than bromides. researchgate.net Therefore, for this compound, copper-catalyzed amination would be expected to show selectivity for the iodo-substituted position, providing a complementary method to the palladium-catalyzed Buchwald-Hartwig reaction.
Metalation and Subsequent Electrophilic Quenching Reactions
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. It involves the deprotonation of a position activated by a directing group, followed by quenching the resulting organometallic intermediate with an electrophile.
For heterocyclic systems like pyrazine, direct deprotonation can be challenging due to the inherent electron deficiency of the ring. However, the use of strong, sterically hindered bases, such as lithium amides (e.g., TMPLi) or magnesium amide bases (e.g., TMPMgCl·LiCl), can achieve regioselective metalation. thieme-connect.de The halogen atoms on this compound can influence the acidity of the adjacent ring protons. The C-H bond at the 3- or 5-position would be the most likely site for deprotonation.
Magnesiation using TMP-bases has proven to be a highly effective method for the functionalization of various azines. thieme-connect.de These reagents offer excellent functional group tolerance. nih.govnih.gov By forming a magnesium- or lithium-pyrazine intermediate, a wide array of electrophiles can be introduced onto the pyrazine ring, providing access to a diverse range of substituted pyrazine derivatives. The choice of base and reaction conditions can be tuned to control the regioselectivity of the metalation. rsc.orgresearchgate.net
Derivatization via Electrophilic Trapping Agents
The selective functionalization of this compound can be effectively achieved through halogen-metal exchange followed by quenching with an electrophile. This strategy relies on the differential reactivity of the C-I and C-Br bonds towards organolithium or magnesium reagents. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making it more susceptible to undergo halogen-metal exchange.
This preferential exchange allows for the regioselective formation of a metalated pyrazine intermediate. For instance, treatment of a bromo-iodo substituted heterocyclic compound with reagents like n-butyllithium or iso-propylmagnesium chloride typically results in the selective exchange of the iodine atom. nih.govwikipedia.org The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the 6-position of the pyrazine ring.
The general mechanism for this transformation is outlined below:
Halogen-Metal Exchange: The organometallic reagent (e.g., R-Li) attacks the more electrophilic iodine atom, leading to the formation of a 6-lithiated-2-bromopyrazine intermediate and an alkyl iodide byproduct.
Electrophilic Quench: The highly nucleophilic lithiated pyrazine then reacts with an added electrophile (E+), resulting in the formation of a new carbon-electrophile bond at the 6-position.
Table 1: Potential Electrophilic Trapping Reactions of Metalated this compound This table is illustrative and based on general reactivity principles of organometallic intermediates.
| Electrophile (E+) | Reagent Example | Expected Product |
| Proton (H+) | H₂O, NH₄Cl | 2-Bromopyrazine (B1269915) |
| Deuteron (D+) | D₂O | 2-Bromo-6-deuteropyrazine |
| Alkyl group | CH₃I | 2-Bromo-6-methylpyrazine |
| Silyl group | (CH₃)₃SiCl | 2-Bromo-6-(trimethylsilyl)pyrazine |
| Carbonyl group | CO₂ | 2-Bromopyrazine-6-carboxylic acid |
| Aldehyde/Ketone | RCHO, RCOR' | 2-Bromo-6-(hydroxyalkyl)pyrazine |
This selective metalation provides a powerful tool for the synthesis of diversely substituted 2-bromopyrazine derivatives, which can serve as versatile intermediates for further chemical transformations.
Radical Reactions Involving Halogen Substituents
Radical reactions offer an alternative pathway for the functionalization of this compound. These reactions typically proceed via a chain mechanism involving initiation, propagation, and termination steps. youtube.comyoutube.com The initiation step involves the generation of a radical, often facilitated by heat or UV light, which then propagates by reacting with the substrate.
In the context of this compound, the weaker C-I bond is the more likely site for initial radical cleavage compared to the stronger C-Br bond. Homolytic cleavage of the C-I bond would generate a pyrazin-6-yl radical and an iodine radical. This pyrazinyl radical can then participate in various propagation steps, such as hydrogen atom abstraction or addition to unsaturated systems. nih.gov
Key Stages of a Hypothetical Radical Reaction:
Initiation: Homolytic cleavage of a radical initiator (e.g., AIBN) or the C-I bond under thermal or photochemical conditions to generate initial radicals.
Propagation:
A radical (e.g., from an initiator) abstracts the iodine atom from this compound to form the 2-bromopyrazin-6-yl radical.
This pyrazinyl radical reacts with another molecule (e.g., a hydrogen donor or an alkene), leading to a functionalized pyrazine and a new radical that continues the chain.
Termination: Combination of any two radical species to form a stable, non-radical product.
The selective cleavage of the C-I bond in radical reactions would allow for functionalization at the 6-position, complementing the transformations achievable through ionic pathways. For instance, atom-transfer radical cyclization (ATRC) reactions could be envisioned where the initial radical formation at the C-6 position initiates an intramolecular cyclization event. nih.gov
Exploration of Chemo- and Regioselectivity in Complex Transformations
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and their application to dihalogenated substrates like this compound raises important questions of chemo- and regioselectivity. The outcome of these reactions is predominantly determined by the relative rates of oxidative addition of the palladium catalyst to the C-I and C-Br bonds.
In general, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. rsc.org This trend is attributed to the decreasing bond strength of the carbon-halogen bond down the group, which facilitates the oxidative addition step. Consequently, in reactions involving this compound, the palladium catalyst is expected to selectively react with the C-I bond over the C-Br bond.
This predictable selectivity allows for the stepwise functionalization of the pyrazine ring. By carefully controlling the reaction conditions and the stoichiometry of the coupling partners, it is possible to first introduce a substituent at the 6-position via coupling at the C-I bond, leaving the C-Br bond intact for a subsequent, different cross-coupling reaction.
Table 2: Predicted Regioselective Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Expected Primary Product | Rationale for Selectivity |
| Suzuki-Miyaura Coupling | Arylboronic acid | 2-Bromo-6-arylpyrazine | Preferential oxidative addition of Pd to the weaker C-I bond. rsc.orgcore.ac.uk |
| Sonogashira Coupling | Terminal alkyne | 2-Bromo-6-alkynylpyrazine | Higher reactivity of the C-I bond towards the palladium-copper catalytic system. rsc.orgrsc.orgorganic-chemistry.org |
| Negishi Coupling | Organozinc reagent | 2-Bromo-6-alkyl/arylpyrazine | Selective oxidative addition at the more labile C-I site. organic-chemistry.orgnih.gov |
| Buchwald-Hartwig Amination | Amine | 2-Bromo-6-aminopyrazine | The C-I bond is more readily activated by the palladium catalyst for C-N bond formation. |
The ability to control the site of reaction based on the inherent reactivity differences of the halogen substituents makes this compound a valuable building block for the synthesis of complex, polysubstituted pyrazine derivatives. The regioselectivity can, in some cases, be influenced by the choice of catalyst and ligands, allowing for fine-tuning of the reaction outcome. rsc.org
Advanced Synthetic Applications and Derivatization Strategies of 2 Bromo 6 Iodopyrazine
Role as a Versatile Building Block for Polyfunctionalized Pyrazines
2-Bromo-6-iodopyrazine serves as a highly valuable and versatile building block in organic synthesis, primarily owing to the differential reactivity of its two halogen substituents. The presence of both a bromine and an iodine atom on the pyrazine (B50134) ring allows for selective and sequential functionalization through various cross-coupling reactions. This regioselectivity is crucial for the controlled synthesis of polysubstituted pyrazines, which are important scaffolds in medicinal chemistry and materials science.
The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This difference in reactivity enables the selective substitution of the iodine atom while leaving the bromine atom intact for subsequent transformations. For instance, Negishi cross-coupling reactions can be performed selectively at the 6-position (originally bearing the iodine). A related compound, 2-chloro-6-iodopyrazine (B3024086), has been shown to undergo Negishi coupling with an acetylenic zinc reagent preferentially at the iodo-substituted position. rsc.org A similar reactivity pattern is expected for this compound, allowing for the introduction of a wide range of substituents.
This stepwise functionalization is a powerful tool for creating a diverse library of pyrazine derivatives. The general strategy involves:
Selective reaction at the iodine position: Coupling reactions such as Suzuki, Stille, Sonogashira, or Negishi can be employed to introduce a desired functional group at the 6-position.
Subsequent reaction at the bromine position: The remaining bromo substituent can then be targeted in a second cross-coupling reaction to introduce a different functional group at the 2-position.
This sequential approach provides precise control over the final structure of the polyfunctionalized pyrazine. The following table illustrates the potential for regioselective cross-coupling reactions with this compound:
| Reaction Type | Position of Initial Reaction | Catalyst/Reagents | Introduced Substituent | Potential Second Reaction |
| Negishi Coupling | C-6 (Iodo) | Pd catalyst, Organozinc reagent | Alkyl, Aryl, Alkenyl, Alkynyl | Suzuki, Sonogashira, etc. at C-2 |
| Suzuki Coupling | C-6 (Iodo) | Pd catalyst, Boronic acid/ester | Aryl, Heteroaryl, Vinyl | Negishi, Stille, etc. at C-2 |
| Sonogashira Coupling | C-6 (Iodo) | Pd/Cu catalyst, Terminal alkyne | Alkynyl | Buchwald-Hartwig, etc. at C-2 |
| Stille Coupling | C-6 (Iodo) | Pd catalyst, Organostannane | Aryl, Vinyl, Alkynyl | Heck, etc. at C-2 |
Precursor in the Synthesis of C-Nucleosides and Related Heterocyclic Compounds
While direct literature precedence for the use of this compound in the synthesis of C-nucleosides is not abundant, its structural features make it a promising precursor for such applications. C-nucleosides, where the nucleobase is attached to the ribose sugar via a carbon-carbon bond, are of significant interest in medicinal chemistry due to their increased metabolic stability compared to their N-nucleoside counterparts. semanticscholar.orgnih.gov The synthesis of pyrazine C-nucleosides has been reported, highlighting the potential for novel analogues. nih.gov
A plausible synthetic strategy for utilizing this compound in C-nucleoside synthesis would involve a convergent approach. This would typically entail the generation of a pyrazinyl organometallic species, which would then be coupled with a suitable protected ribose derivative.
A potential synthetic route could be envisioned as follows:
Halogen-metal exchange: Selective lithiation at the more reactive 6-position (originally the iodo-position) could be achieved using an organolithium reagent at low temperature. This would generate a 6-lithiopyrazinyl intermediate.
Coupling with a ribose derivative: The generated organolithium species could then be reacted with a protected ribose derivative, such as a ribonolactone, to form the crucial C-C bond. beilstein-journals.org
Further modifications: Subsequent chemical transformations, including reduction of the lactol and deprotection, would lead to the final C-nucleoside. The remaining bromo substituent at the 2-position of the pyrazine ring offers a handle for further diversification of the C-nucleoside, allowing for the introduction of various functional groups to explore structure-activity relationships. nih.gov
The synthesis of novel C-nucleosides is a vibrant area of research, and the availability of versatile building blocks like this compound is crucial for the development of new therapeutic agents. researchgate.net
Utilization in the Construction of Advanced Organic Materials
Pyrazine-containing π-conjugated materials have garnered significant attention for their applications in organic electronics, including organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). rsc.orgmdpi.com The electron-deficient nature of the pyrazine ring makes it an excellent component for n-type organic semiconductors. acs.org this compound, with its two reactive sites, is a valuable intermediate for the synthesis of such advanced organic materials.
The construction of these materials often involves the extension of π-conjugation through cross-coupling reactions. This compound can be used to introduce the pyrazine core into larger conjugated systems. For instance, sequential Sonogashira or Suzuki couplings could be employed to attach aromatic or heteroaromatic units to the pyrazine ring, thereby tuning the electronic and optical properties of the resulting material.
Potential applications of pyrazine derivatives synthesized from this compound in organic materials:
| Material Type | Role of the Pyrazine Unit | Synthetic Strategy from this compound |
| n-Type Semiconductors for OFETs | Electron-accepting core | Sequential cross-coupling to attach electron-donating or π-extended groups. |
| Acceptor Materials for OSCs | Electron-accepting component in the active layer | Synthesis of donor-acceptor copolymers or small molecules via polymerization or cross-coupling reactions. |
| Emissive Materials for OLEDs | Host or dopant material in the emissive layer | Functionalization with chromophoric and charge-transporting moieties. |
The ability to introduce different substituents at the 2- and 6-positions of the pyrazine ring allows for fine-tuning of the material's properties, such as its energy levels (HOMO/LUMO), charge carrier mobility, and solid-state packing. This makes this compound a key building block for the rational design of new high-performance organic electronic materials. epa.gov
Intermediate in the Synthesis of Ligands for Coordination Chemistry
Pyrazine and its derivatives are widely used as ligands in coordination chemistry due to the presence of two nitrogen atoms that can coordinate to metal centers. This can lead to the formation of mononuclear complexes, as well as polynuclear and supramolecular assemblies with interesting magnetic, electronic, and catalytic properties. This compound can serve as a precursor for the synthesis of a variety of pyrazine-based ligands.
By replacing the bromo and iodo substituents with coordinating groups, a range of mono- and bidentate ligands can be prepared. For example, nucleophilic substitution or cross-coupling reactions can be used to introduce donor groups such as pyridyl, pyrazolyl, or amino moieties.
A hypothetical synthesis of a bidentate ligand from this compound could involve:
Introduction of the first coordinating group: A Suzuki coupling reaction could be used to introduce a pyridyl group at the 6-position.
Introduction of the second coordinating group: A subsequent Buchwald-Hartwig amination could be employed to introduce an amino group at the 2-position.
The resulting 2-amino-6-pyridylpyrazine would be a bidentate ligand capable of chelating to a metal ion. The electronic properties of the ligand, and consequently the properties of the resulting metal complex, can be modulated by the choice of substituents introduced.
The following table provides examples of ligand types that could be synthesized from this compound and their potential applications in coordination chemistry:
| Ligand Type | Coordinating Atoms | Synthetic Approach from this compound | Potential Applications |
| Monodentate | N (pyrazine ring) | Functionalization at the 2- and 6-positions with non-coordinating groups to tune steric and electronic properties. | Building blocks for metal-organic frameworks (MOFs), catalysts. |
| Bidentate (Chelating) | N (pyrazine ring) and an external donor | Introduction of a coordinating group (e.g., pyridyl, amino) at the 2- or 6-position. | Catalysis, luminescent materials, magnetic materials. |
| Bridging | N atoms of the pyrazine ring | Formation of coordination polymers and polynuclear complexes. | Molecular magnetism, porous materials. |
The versatility of this compound as a starting material allows for the systematic design and synthesis of new ligands with tailored properties for specific applications in coordination chemistry.
Computational and Theoretical Investigations of Halogenated Pyrazines
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., DFT studies)
Density Functional Theory (DFT) has become a important tool for investigating the electronic properties of halogenated pyrazines. These calculations provide a fundamental understanding of how the presence and nature of halogen substituents influence the electron distribution within the pyrazine (B50134) ring.
DFT studies on halogenated aromatic systems reveal that the introduction of halogens significantly modifies the electronic landscape of the parent molecule. For a molecule like 2-Bromo-6-iodopyrazine, the high electronegativity of the bromine and iodine atoms leads to a polarization of the C-X bonds (where X is Br or I), creating localized regions of positive and negative electrostatic potential. This anisotropic distribution of electron density is crucial for understanding the molecule's reactivity and intermolecular interactions.
The electronic properties of halogenated pyrazines are also characterized by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are key determinants of the molecule's chemical reactivity and spectroscopic properties. In halogenated pyrazines, the HOMO is typically associated with the π-system of the aromatic ring, while the LUMO is often a π* anti-bonding orbital. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and the energy required for electronic excitation.
Table 1: Representative DFT-Calculated Electronic Properties of Halogenated Heterocycles
| Property | Description | Typical Calculated Values for Halogenated Pyridines/Pyrazines |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | 1-3 Debye |
| HOMO Energy | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. | -6 to -8 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. | -1 to -3 eV |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, indicating chemical reactivity and electronic transition energy. | 4-6 eV |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive (electrophilic) and negative (nucleophilic) potential. | Negative potential around nitrogen atoms; positive potential (σ-hole) on halogens. |
Note: The values presented are illustrative and can vary depending on the specific molecule, level of theory, and basis set used in the calculations.
Prediction of Reactivity and Regioselectivity in Bond-Forming Reactions
Computational methods are increasingly used to predict the reactivity and regioselectivity of halogenated pyrazines in various chemical reactions. By modeling the transition states and reaction intermediates, it is possible to determine the most likely sites for chemical attack and the relative rates of different reaction pathways.
For this compound, a key aspect of its reactivity is the differential reactivity of the C-Br and C-I bonds. Generally, the C-I bond is weaker and more easily cleaved than the C-Br bond, making the iodine-substituted position a more likely site for reactions such as cross-coupling and nucleophilic substitution. Computational studies can quantify this difference by calculating the bond dissociation energies and the activation energies for reactions at each position.
A theoretical study on the nucleophilic addition of a phenoxide group to perfluoropyrazine and other perfluorinated diazines demonstrated that the reaction is predicted to occur at the carbon atom para to one of the nitrogen atoms. mdpi.com This regioselectivity was attributed to the stabilization of the transition state through π-complexation between the phenoxide and the electron-deficient diazine ring. mdpi.com While this compound is not perfluorinated, this study highlights the ability of computational methods to predict reaction sites in halogenated diazines.
The prediction of regioselectivity in electrophilic aromatic substitutions can also be guided by computational models that calculate proton affinities at different ring positions. nih.gov For pyrazine derivatives, the nitrogen atoms are typically the most basic sites, but substitution patterns with halogens can influence the reactivity of the carbon atoms in the ring.
Mechanistic Elucidation of Catalytic and Non-Catalytic Transformations
Theoretical calculations are invaluable for elucidating the detailed mechanisms of chemical reactions involving halogenated pyrazines. By mapping out the potential energy surface for a given transformation, researchers can identify the elementary steps, transition states, and intermediates involved in the reaction.
One of the most common reactions of dihalogenated pyrazines is nucleophilic aromatic substitution (SNA_r). The generally accepted mechanism for SNA_r involves the addition of a nucleophile to the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. masterorganicchemistry.com Computational studies can model the stability of the Meisenheimer complex and the energy barriers for the addition and elimination steps, providing insights into the factors that control the reaction rate. masterorganicchemistry.com The presence of electron-withdrawing nitrogen atoms in the pyrazine ring facilitates this type of reaction.
In the case of this compound, nucleophilic substitution can potentially occur at either the bromine- or iodine-bearing carbon. Computational modeling can help to determine which pathway is more favorable by comparing the activation energies for the formation of the respective Meisenheimer complexes and the subsequent halide elimination. The better leaving group ability of iodide compared to bromide generally favors substitution at the C-I position.
Catalytic cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are also important transformations for functionalizing halogenated pyrazines. DFT calculations can be used to investigate the catalytic cycles of these reactions, including the oxidative addition, transmetalation, and reductive elimination steps. These studies can help to understand the role of the catalyst, ligands, and reaction conditions in determining the efficiency and selectivity of the reaction.
Theoretical Studies of Noncovalent Interactions Involving Halogens in Pyrazine Systems (e.g., halogen bonding)
Halogen bonding is a noncovalent interaction in which a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. nih.gov This interaction arises from the anisotropic distribution of electron density around the halogen atom, which creates a region of positive electrostatic potential, known as a σ-hole, along the extension of the C-X bond.
In this compound, both the bromine and iodine atoms can participate in halogen bonding. Theoretical studies have shown that the strength of the halogen bond generally increases with the polarizability and size of the halogen atom, following the trend I > Br > Cl > F. scispace.com Therefore, the iodine atom in this compound is expected to be a stronger halogen bond donor than the bromine atom.
Computational studies, often employing methods like DFT and Møller-Plesset perturbation theory (MP2), can be used to characterize halogen bonds in pyrazine systems. These calculations can determine the geometry of the halogen-bonded complex, the interaction energy, and the nature of the interaction. The interaction energy can be decomposed into electrostatic, exchange, induction, and dispersion components to provide a deeper understanding of the forces driving the interaction.
A computational study on halogen bonding between substituted pyridines and dihalogen molecules (I2 and Br2) using the Quantum Theory of Atoms in Molecules (QTAIM) and Interacting Quantum Atoms (IQA) frameworks revealed the significant contribution of exchange-correlation energy to the total interaction energy, in some cases dominating the electrostatic term. nih.gov This highlights the complex nature of halogen bonding that goes beyond simple electrostatic attraction.
The nitrogen atoms of the pyrazine ring can act as halogen bond acceptors, interacting with the σ-holes of halogen atoms on other molecules. This can lead to the formation of supramolecular assemblies with specific structures and properties. Theoretical modeling can predict the geometry and stability of these assemblies, which is crucial for the design of new materials and crystal engineering. researchgate.net
Perspectives and Future Directions in 2 Bromo 6 Iodopyrazine Research
Development of Greener and More Sustainable Synthetic Methodologies
The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on 2-bromo-6-iodopyrazine is expected to prioritize the development of more environmentally benign and sustainable methods for its synthesis and subsequent transformations.
Key areas of development include:
Flow Chemistry: Continuous-flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govmdpi.com The application of flow chemistry to the synthesis of pyrazine (B50134) derivatives is an emerging area that could lead to more efficient and safer production of this compound and its derivatives. nih.govmdpi.comrsc.org
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and reduce the formation of byproducts in the synthesis of various heterocyclic compounds. beilstein-journals.orgnih.gov The development of microwave-assisted protocols for the synthesis and functionalization of this compound could significantly reduce reaction times and energy consumption.
Use of Greener Solvents: Traditional organic solvents often pose environmental and health risks. Research is moving towards the use of more sustainable alternatives such as water, polyethylene glycols (PEGs), and bio-based solvents like Cyrene. acs.orgmdpi.commdpi.com Developing synthetic procedures for this compound that are compatible with these greener solvents is a key future direction. Deep eutectic solvents (DESs) have also been explored as both solvents and catalysts for pyrazine synthesis. acs.org
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Biocatalytic methods, such as the use of transaminases for the synthesis of pyrazine precursors, are being explored. nih.gov Future research may focus on identifying or engineering enzymes capable of catalyzing the synthesis and functionalization of halogenated pyrazines.
| Green Methodology | Potential Advantages for this compound Chemistry |
| Flow Chemistry | Improved safety, scalability, and reaction control. nih.govmdpi.com |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, and energy efficiency. beilstein-journals.orgnih.gov |
| Greener Solvents | Reduced environmental impact and improved safety profile. acs.orgmdpi.commdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, and reduced waste. nih.gov |
Discovery of Novel Catalytic Systems for Functionalization
Palladium-catalyzed cross-coupling reactions are the cornerstone of this compound functionalization. However, the future lies in the discovery and application of more diverse and efficient catalytic systems.
Emerging catalytic approaches include:
Photoredox Catalysis: This approach utilizes visible light to initiate catalytic cycles, enabling transformations under mild conditions. Photoredox catalysis has been successfully applied to the C-H functionalization of pyrazines, offering a new way to forge carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. nih.govacs.orgacs.org
Dual Catalysis: Combining two different catalytic cycles can enable novel transformations. For instance, dual palladium/photoredox catalysis has been used for C-H functionalization reactions, a strategy that could be applied to the direct arylation or alkylation of the this compound core. acs.org
Earth-Abundant Metal Catalysis: While palladium is highly effective, its cost and toxicity are concerns. There is a growing interest in developing catalytic systems based on more abundant and less toxic metals like copper and nickel for cross-coupling reactions.
Exploration of New Reaction Pathways and Mechanistic Insights
A deeper understanding of the reaction mechanisms governing the functionalization of this compound is crucial for the development of more efficient and selective synthetic methods.
Future research in this area will likely focus on:
Computational Studies: Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction mechanisms. nih.govrsc.orgwildlife-biodiversity.comrsc.org Computational studies on the oxidative addition of the C-I and C-Br bonds of this compound to various metal catalysts can provide valuable insights into the factors controlling the selectivity of sequential cross-coupling reactions. nih.govrsc.orgrsc.org
Mechanistic Investigations of Sequential Cross-Coupling: A thorough understanding of the kinetic and thermodynamic factors that govern the differential reactivity of the two halogen atoms is essential for optimizing sequential and iterative cross-coupling strategies. wildlife-biodiversity.comruhr-uni-bochum.denih.gov This includes studying the influence of ligands, solvents, and additives on the reaction pathway. wildlife-biodiversity.com
C-H Functionalization: Exploring new pathways for the direct functionalization of the C-H bonds on the pyrazine ring, for example through photoredox catalysis, would provide a more atom-economical approach to substituted pyrazines. nih.govacs.org
Expansion of Synthetic Utility to Novel Molecular Architectures
The unique reactivity of this compound makes it an ideal starting material for the synthesis of a wide range of novel and complex molecular architectures with potential applications in materials science and medicinal chemistry.
Promising areas for the application of this compound include:
Bioactive Molecules: Pyrazine derivatives are known to exhibit a wide range of biological activities. tandfonline.comresearchgate.netnih.govmdpi.comresearchgate.net The ability to introduce diverse substituents at the 2- and 6-positions of the pyrazine ring through sequential cross-coupling makes this compound a valuable scaffold for the synthesis of new drug candidates. An example includes the synthesis of 2-bromo-6-aryl-[5H]pyrrolo[2,3-b]pyrazines, which are of interest in medicinal chemistry. dntb.gov.ua
Metal-Organic Frameworks (MOFs): Pyrazine-containing ligands are used in the construction of MOFs, which have applications in gas storage, separation, and catalysis. rsc.orgresearchgate.netdigitellinc.comnih.gov this compound can serve as a precursor for the synthesis of functionalized pyrazine-based linkers for novel MOF architectures.
Organic Electronics: Pyrazine is an electron-deficient heterocycle, making its derivatives promising materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to synthesize precisely substituted pyrazines from this compound is crucial for tuning their electronic properties.
| Application Area | Potential Role of this compound |
| Medicinal Chemistry | Scaffold for the synthesis of novel bioactive compounds. tandfonline.comnih.govmdpi.com |
| Materials Science (MOFs) | Precursor for functionalized pyrazine-based linkers. rsc.orgresearchgate.net |
| Organic Electronics | Building block for electron-deficient materials for OLEDs and OPVs. |
Q & A
Q. How can flow chemistry improve scalability of this compound synthesis?
- Methodology : Continuous-flow reactors (microfluidic chips) enhance heat/mass transfer, reducing reaction time (2h → 20min) and improving yield consistency (±2% vs. ±10% batch). Optimize residence time (5–10min) and pressure (2–3 bar) for halogenation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
